molecular formula C21H26N6O B11138357 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11138357
M. Wt: 378.5 g/mol
InChI Key: TZGGOQDWUKOPKT-UHFFFAOYSA-N
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Description

“N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide” is a heterocyclic small molecule featuring a benzimidazole core linked via a methyl group to a piperidinecarboxamide scaffold, with a pyrimidine substituent at the piperidine nitrogen. Its design combines lipophilic (isopropyl-benzimidazole) and polar (pyrimidine) moieties, which may influence solubility, membrane permeability, and target binding .

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15(2)27-18-9-4-3-8-17(18)25-19(27)13-24-20(28)16-7-5-12-26(14-16)21-22-10-6-11-23-21/h3-4,6,8-11,15-16H,5,7,12-14H2,1-2H3,(H,24,28)

InChI Key

TZGGOQDWUKOPKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Isopropyl Group:

    Formation of the Piperidine Carboxamide: The piperidine ring is synthesized separately and then functionalized to introduce the carboxamide group.

    Coupling with Pyrimidine: The final step involves coupling the benzimidazole and piperidine carboxamide intermediates with a pyrimidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, owing to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares structural motifs with several analogs, including:

a. N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide ()
  • Shared features : Both compounds retain the 1-(2-pyrimidinyl)-3-piperidinecarboxamide backbone.
  • Key differences : The benzimidazole group in the target is replaced with a 6-fluoroindole-ethyl chain.
  • Implications: The indole’s fluorine atom may enhance metabolic stability but reduce solubility compared to the target’s isopropyl-benzimidazole.
b. Opakalim (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide) ()
  • Shared features : Both contain a benzimidazole core.
  • Key differences: Opakalim has bulky tert-butyl, cyano, and fluorine substituents, whereas the target compound features an isopropyl group and pyrimidine.
  • Implications : Opakalim’s substituents likely increase steric hindrance, affecting target accessibility. Its role as a potassium channel activator suggests benzimidazole derivatives may target ion channels, but the target’s pyrimidine moiety could shift activity toward kinase inhibition .
c. N-(oxan-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide ()
  • Shared features : Both share the 1-(2-pyrimidinyl)-3-piperidinecarboxamide scaffold.
  • Key differences : The benzimidazole-methyl group is replaced with a tetrahydropyran (oxan-4-yl) substituent.
  • Implications : The oxan-4-yl group introduces an oxygen atom, improving solubility (predicted pKa ~14.94) compared to the target’s lipophilic benzimidazole. This may enhance bioavailability but reduce membrane penetration .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences in molecular properties:

Compound Name Molecular Formula Key Substituents Predicted pKa Density (g/cm³)
Target Compound C21H26N6O 1-isopropyl-1H-1,3-benzimidazol-2-ylmethyl, 2-pyrimidinyl Not reported Not reported
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]... C20H22FN5O 6-Fluoroindol-1-yl-ethyl, 2-pyrimidinyl Not reported Not reported
N-(oxan-4-yl)-1-(pyrimidin-2-yl)... C15H20N4O2 Oxan-4-yl, 2-pyrimidinyl 14.94 ± 0.20 1.22 ± 0.1
Opakalim C17H19F2N5O 1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl, 3,3-dimethylbutanamide Not reported Not reported
  • Lipophilicity : The target’s benzimidazole and isopropyl group likely increase logP compared to the oxan-4-yl analog, favoring tissue distribution but risking solubility limitations.

Hypothesized Pharmacological Profiles

  • The isopropyl group may optimize steric interactions in hydrophobic binding pockets.
  • Fluoroindole Analog () : The fluorine atom could enhance CNS penetration, making it suitable for neurological targets.
  • Opakalim (): As a potassium channel activator, its benzimidazole scaffold highlights the role of electron-withdrawing groups (cyano, fluorine) in ion channel modulation.

Biological Activity

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that exhibits potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzimidazole moiety, a pyrimidine group, and a piperidinecarboxamide backbone. The molecular formula is C23H26N4O2C_{23}H_{26}N_{4}O_{2} with a molecular weight of 390.5 g/mol. This structural complexity suggests multiple interaction sites with biological targets.

PropertyValue
Molecular FormulaC23H26N4O2
Molecular Weight390.5 g/mol
CAS Number1401569-27-4

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives of benzimidazole can inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are vital in treating neurological disorders like Alzheimer's disease. In vitro studies have reported IC50 values indicating potent inhibition of AChE by related compounds . Urease inhibition is also significant as it can lead to the development of new treatments for infections caused by urease-producing bacteria.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that this compound may possess similar antimicrobial properties .

The biological activity of this compound likely involves multiple mechanisms:

  • Binding Affinity : The compound's ability to bind to specific enzymes and receptors is crucial for its biological effects. Studies involving docking simulations have indicated favorable interactions with target proteins.
  • Alteration of Signaling Pathways : By inhibiting key enzymes involved in cell signaling (e.g., AChE), the compound can alter the pathways that regulate cell growth and apoptosis.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of related compounds in suppressing tumor growth. For instance, imidazobenzoxazepin derivatives showed promising results in xenograft models, suggesting that structural analogs of this compound may also exhibit similar antitumor effects .

Clinical Implications

The diverse pharmacological activities associated with this compound indicate potential clinical applications in treating various diseases, including cancer and bacterial infections. Further research is needed to establish its safety profile and therapeutic efficacy in humans.

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